molecular formula C10H6ClF5O B7995213 4'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone

4'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone

Cat. No.: B7995213
M. Wt: 272.60 g/mol
InChI Key: HOIJXZCZORWQAE-UHFFFAOYSA-N
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Description

4'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone (CAS: 1352210-01-5) is a fluorinated aromatic ketone characterized by a pentafluoropropionyl group and a chloro-methyl-substituted benzene ring. Key properties include:

  • Molecular weight: 272.6 g/mol .
  • Purity: 97% (as per commercial specifications) .
  • Synthetic challenges: Steric hindrance from the pentafluoropropyl group can lead to reduced reaction yields in derivatization reactions, as observed in analogous syntheses (e.g., 23% yield in a related acetylation/hydrolysis sequence) .
  • Availability: Discontinued commercially, limiting its current applications .

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-2,2,3,3,3-pentafluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF5O/c1-5-4-6(11)2-3-7(5)8(17)9(12,13)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIJXZCZORWQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound with a chloro-methyl-pentafluoropropiophenone precursor. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-methyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares substituent configurations, electronic effects, and steric profiles of selected analogs:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties/Challenges
4'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone 4'-Cl, 2'-CH₃ 1352210-01-5 272.6 High steric hindrance; discontinued
4'-n-Propyl-2,2,3,3,3-pentafluoropropiophenone 4'-n-C₃H₇ 1443353-42-1 ~278.6* Reduced steric effects vs. Cl/CH₃
3',5'-Dimethyl-2,2,3,3,3-pentafluoropropiophenone 3',5'-(CH₃)₂ 1352216-62-6 ~266.6* Electron-donating methyl groups; enhanced solubility
3',4'-Methylenedioxy-2,2,3,3,3-pentafluoropropiophenone 3',4'-OCH₂O- Not specified ~302.6* Bulky substituent; potential for complex ring interactions
2'-Chloro-4'-fluoro-3-(3-methoxyphenyl)propiophenone 2'-Cl, 4'-F, 3-OCH₃-C₆H₄ 898775-04-7 ~308.6* Mixed electronic effects (Cl: -I, OCH₃: +M)

*Estimated based on structural analogs.

Key Observations:
  • Steric Effects : The chloro-methyl substituent in the target compound introduces significant steric hindrance compared to linear alkyl (e.g., n-propyl) or smaller groups (e.g., methyl) .
  • Electronic Effects : Chloro (-I) and methyl (+I) groups create a polarized aromatic system, contrasting with electron-donating substituents like methoxy (+M) in other analogs .
  • Solubility : Methylenedioxy and methoxy substituents improve solubility in polar solvents compared to the hydrophobic chloro-methyl group .

Biological Activity

Overview of 4'-Chloro-2'-methyl-2,2,3,3,3-pentafluoropropiophenone

This compound , also known by its chemical formula C13H8ClF5OC_{13}H_{8}ClF_{5}O, is a fluorinated organic compound that has garnered attention in various fields due to its unique chemical properties. It is primarily used in the synthesis of other chemical compounds and has applications in materials science and pharmaceuticals.

Cytotoxicity

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their potential toxicity to aquatic life and their role as pollutants. Studies have shown that such compounds can bioaccumulate and have toxic effects on various organisms. Monitoring and regulation are critical to mitigate these risks.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into its biological activity. The presence of chlorine and fluorine substituents can significantly alter the compound's reactivity and interaction with biological targets. Research into similar compounds suggests that modifications in halogen substitution can lead to varied biological effects.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study analyzing a series of fluorinated ketones found that increasing fluorination generally enhanced antimicrobial properties. While this compound was not specifically tested, related compounds exhibited significant activity against Gram-positive bacteria.
  • Cytotoxicity in Cancer Research : In a study evaluating the cytotoxic effects of various fluorinated compounds on human cancer cell lines (e.g., breast cancer), some showed promising results in inducing cell death through apoptosis pathways. Further investigation into this specific compound is warranted to assess its potential therapeutic applications.

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